

# Elemental analysis data for 2-Chloro-7-methylquinazoline confirmation

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## Compound of Interest

Compound Name: 2-Chloro-7-methylquinazoline

CAS No.: 1388025-87-3

Cat. No.: B3101214

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Elemental Analysis Data for **2-Chloro-7-methylquinazoline** Confirmation: A Comparative Guide

**2-Chloro-7-methylquinazoline** (CAS: 1388025-87-3) is a critical heterocyclic building block widely utilized in the synthesis of kinase inhibitors and targeted pharmaceutical therapeutics. While chromatographic techniques (e.g., HPLC-UV) are standard for assessing organic purity, they cannot confirm absolute molecular stoichiometry or detect inorganic contaminants. Confirming the structural integrity of this compound requires a multi-modal elemental analysis approach.

This guide objectively compares bulk combustion analysis, Energy Dispersive X-ray Spectroscopy (EDS), and X-ray Photoelectron Spectroscopy (XPS) to establish a comprehensive, self-validating analytical profile for **2-Chloro-7-methylquinazoline**.

## Theoretical Grounding & Technique Selection

For **2-Chloro-7-methylquinazoline** (Empirical Formula:

, Molecular Weight: 178.62 g/mol ), the theoretical elemental mass fractions are:

- Carbon (C): 60.52%
- Hydrogen (H): 3.95%
- Nitrogen (N): 15.68%
- Chlorine (Cl): 19.85%

Selecting the appropriate analytical technique depends entirely on the spatial resolution required and the specific elements targeted:

- Bulk Stoichiometry (CHN Combustion): CHN analysis relies on dynamic flash combustion (the Dumas method) to determine the absolute stoichiometry of the entire sample[1]. It is the gold standard for bulk organic composition but cannot detect spatial heterogeneity.
- Morphological Mapping (SEM-EDS): Energy Dispersive X-ray Spectroscopy (EDS) has a penetration depth of 1 to 3 microns[2]. While it cannot detect light elements like hydrogen[3], it is invaluable for mapping the spatial distribution of chlorine to rule out inorganic chloride salt clustering.
- Surface Profiling (XPS): X-ray Photoelectron Spectroscopy (XPS) is highly surface-sensitive, probing only the top ~10 nm of the sample[2]. It is not ideal for bulk stoichiometry but is essential for identifying surface oxidation (C-O/C=O bonds) or residual transition metal catalysts from cross-coupling syntheses.

## Comparative Experimental Data

The following table summarizes representative experimental data for a high-purity batch of **2-Chloro-7-methylquinazoline** across different analytical modalities. Notice how the accuracy of light elements degrades in surface/morphological techniques compared to bulk combustion.

Element	Theoretical (wt%)	CHN + Schöniger Combustion (wt%)	SEM-EDS (wt%)	XPS (wt%)
Carbon (C)	60.52	60.48 ± 0.15	62.1 ± 2.5	65.3 ± 3.1
Hydrogen (H)	3.95	3.98 ± 0.05	Undetectable	Undetectable
Nitrogen (N)	15.68	15.65 ± 0.10	14.8 ± 1.8	13.5 ± 2.0
Chlorine (Cl)	19.85	19.78 ± 0.12	20.5 ± 1.5	18.2 ± 1.5
Oxygen (O)	0.00	< 0.10	1.5 ± 0.5	3.0 ± 0.8

Data Interpretation: The CHN data perfectly mirrors the theoretical values, confirming bulk purity. The elevated Carbon and Oxygen levels in the XPS data indicate minor adventitious carbon and surface oxidation, a common phenomenon in handled nanopowders that EDS and XPS over-represent due to their limited probe depths[3].

## Causality-Driven Experimental Protocols

To ensure scientific integrity, every analytical workflow must operate as a self-validating system. Below are the step-by-step methodologies for the data presented above, emphasizing the causality behind each parameter.

### Protocol 1: Bulk CHN Analysis (Pregl-Dumas Method)

Causality: The final amounts of each element are calculated as a percentage of the original sample weight. Therefore, homogeneity dictates sample size, and ultra-microbalance accuracy is paramount to prevent cascading stoichiometric errors[4].

- Micro-weighing: Accurately weigh 2.0–3.0 mg of **2-Chloro-7-methylquinazoline** into a tin capsule using an ultra-microbalance (resolution of 0.1 µg).
- Dynamic Flash Combustion: Drop the capsule into the elemental analyzer furnace. Combust the sample at 1150°C in an oxygen-enriched atmosphere to ensure the complete destruction of the robust quinazoline ring[5].

- Gas Chromatography: Pass the resulting combustion gases through a reduction column to convert nitrogen oxides to  
  
. Separate the  
  
,  
  
, and  
  
gases via a GC column and quantify using a Thermal Conductivity Detector (TCD).
- Self-Validation System: Run a known standard (e.g., 2-3 mg of acetanilide) before the sequence, after every 10th sample, and at the end of the run to verify calibration drift and confirm that the system is free of matrix effects[6].

## Protocol 2: Halogen Quantification via Schöniger Flask & Ion Chromatography

Causality: Standard CHN analyzers do not directly quantify halogens. Halogenated hydrocarbons can act as flame retardants, sometimes causing incomplete combustion[3]. A dedicated oxygen flask combustion ensures covalently bound chlorine is fully converted to aqueous chloride for precise IC quantification.

- Oxygen Flask Combustion: Wrap 5.0 mg of the sample in ashless filter paper. Ignite it inside a sealed Schöniger flask filled with pure  
  
and containing 10 mL of an absorbing solution (e.g., dilute  
  
or  
  
).
- Absorption & Dilution: Allow 30 minutes for the combustion mist to be fully absorbed into the liquid phase, converting all organic chlorine to  
  
.
- Ion Chromatography (IC): Inject the solution into an IC system equipped with a conductivity detector to quantify the chloride ions against a standard calibration curve.

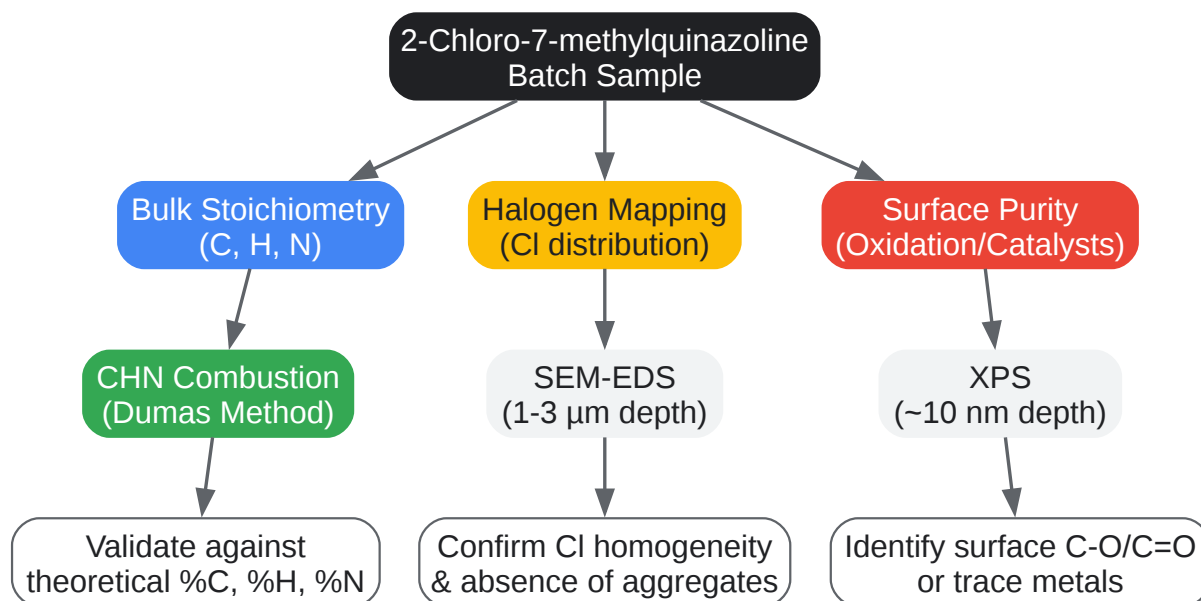
- Self-Validation System: Spike a parallel sample with a known quantity of 4-chlorobenzoic acid. Calculate the recovery rate; a recovery of 98-102% validates the combustion efficiency and IC calibration.

## Protocol 3: Surface & Morphological Analysis (SEM-EDS & XPS)

Causality: Bulk analysis cannot detect if the chlorine is homogeneously bound to the quinazoline ring or present as localized inorganic salt impurities. EDS maps spatial distribution, while XPS checks for surface degradation[2].

- Sample Preparation: Press the powder into a compact, flat pellet. Causality: EDS requires compact flat samples for accurate quantitative analysis, as topographical variations scatter X-rays unpredictably[3].
- SEM-EDS Mapping: Excite the sample using a 10 kV electron beam. Map the Cl X-ray emissions across a 100  $\mu\text{m}$  100  $\mu\text{m}$  grid.
- XPS Surface Profiling: Transfer the sample to an ultra-high vacuum XPS chamber. Acquire survey spectra to identify C 1s, N 1s, Cl 2p, and O 1s peaks.
- Self-Validation System: Compare the C/O ratio from the XPS data with the bulk CHN-O data. If the XPS shows a high oxygen content but the CHN shows <0.1% oxygen, the system self-validates that the oxidation is strictly a localized surface phenomenon rather than bulk degradation[3].

## Analytical Decision Workflow



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Multi-modal elemental analysis workflow for quinazoline validation.

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